
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans
Übersicht
Beschreibung
Rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans, also known as trans-4-ethoxycyclohexylamine, is a chemical compound that has been used in scientific research for its potential as a therapeutic agent.
Wirkmechanismus
Trans-4-ethoxycyclohexylamine binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located in the ion channel of the receptor. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of various signaling pathways. By blocking this influx, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine reduces the excitability of the neuron and may prevent neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine can reduce the symptoms of depression and anxiety in animal models. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. In addition, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine in lab experiments is its selectivity for the NMDA receptor, which allows for targeted manipulation of this receptor without affecting other receptors. However, one limitation is its potential for toxicity, as it can cause neuronal damage at high concentrations.
Zukünftige Richtungen
Future research on rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine could investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. It could also explore the use of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could investigate the potential for rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine to cause neuronal damage at lower concentrations and explore ways to mitigate this potential toxicity.
Wissenschaftliche Forschungsanwendungen
Trans-4-ethoxycyclohexylamine has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and pain. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this receptor, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, transxycyclohexylamine may have neuroprotective effects and reduce the symptoms of certain neurological disorders.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIFDPYYESFYPN-VZXYPILPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



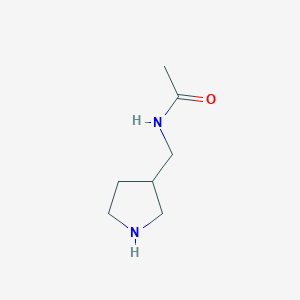



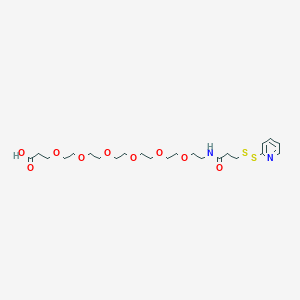
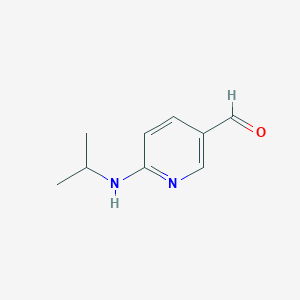

![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B3247432.png)
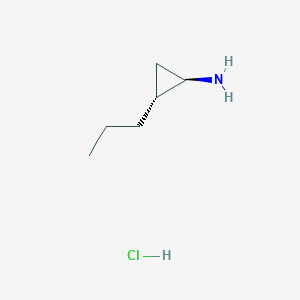


![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl](/img/structure/B3247477.png)
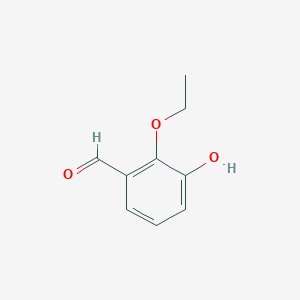
![3-Bromo-2-dichloromethyl-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3247491.png)